N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 6: A 4-methoxyphenyl substituent, contributing electron-donating effects and lipophilicity.
- Position 3: A methyl group, likely influencing steric and electronic properties.
- Carboxamide side chain: An N-benzyl group, adding aromatic bulk and hydrophobicity.
This substitution pattern distinguishes it from analogs and may optimize pharmacokinetic or pharmacodynamic profiles for therapeutic applications, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-benzyl-1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-17-24-22(26(31)27-15-18-6-4-3-5-7-18)14-23(19-8-10-21(34-2)11-9-19)28-25(24)30(29-17)20-12-13-35(32,33)16-20/h3-11,14,20H,12-13,15-16H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUQOTSIPUSGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4)C5CCS(=O)(=O)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal excitability by modulating the resting membrane potential and the response to synaptic inputs.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may act as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This suggests that it could interact with enzymes, proteins, and other biomolecules involved in the regulation of these channels.
Cellular Effects
As a potential GIRK channel activator, it could influence cell function by modulating the activity of these channels. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a potential GIRK channel activator, it may bind to these channels and modulate their activity. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22N4O3S2
- Molecular Weight : 466.6 g/mol
- CAS Number : 1021119-60-7
The compound primarily functions as a modulator of G protein-coupled receptors (GPCRs), specifically acting as an activator of G protein inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and have implications in various physiological processes, including:
- Pain perception
- Epilepsy
- Reward/addiction pathways
- Anxiety disorders
By activating GIRK channels, the compound may influence neuronal excitability and neurotransmitter release, leading to potential therapeutic effects in neurological conditions.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity. For instance:
- IC50 Values : In vitro studies revealed that related compounds showed IC50 values as low as 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Cell Cycle Arrest : The compound was observed to induce cell cycle arrest at the S phase in HeLa cells, suggesting its potential as an anticancer agent by disrupting normal cell proliferation .
Apoptosis Induction
The compound has been linked to promoting apoptosis in cancer cells. Studies indicated that it induced both early and late apoptosis significantly compared to control groups . This apoptotic effect is critical for the elimination of cancerous cells and is a desirable characteristic in anticancer drug development.
Supporting Case Studies
- Study on Pyrazolo[3,4-b]pyridine Derivatives :
-
GIRK Channel Activation Studies :
- The compound's interaction with GIRK channels was analyzed through electrophysiological methods.
- Results indicated a potent activation of GIRK1/2 channels, correlating with its biological effects on neuronal excitability .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S2 |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1021119-60-7 |
| Anticancer Activity (IC50) | 2.59 µM (HeLa) |
| Cell Cycle Arrest Phase | S phase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The pyrazolo[3,4-b]pyridine scaffold is shared across several analogs, but substituent variations lead to divergent properties:
Key Observations
Sulfone Moieties: The target’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from non-sulfone analogs (e.g., ).
Aromatic Substituents: The 4-methoxyphenyl group (target) offers greater lipophilicity than ’s 4-fluorobenzyl, which may enhance membrane permeability.
Carboxamide Side Chains :
- The target’s N-benzyl group is bulkier than ’s thiophen-2-ylmethyl or ’s tetrahydro-2H-pyran-4-yl, possibly affecting binding pocket compatibility in enzyme targets .
- Smaller substituents (e.g., ’s tetrahydro-2H-pyran-4-yl) may improve solubility but reduce target affinity due to decreased hydrophobic interactions.
’s low yield (28%) highlights challenges with complex heterocycles .
Physical and Spectral Properties
- Melting Points: The target’s melting point is unreported, but analogs with sulfones (e.g., : 175–178°C) suggest higher thermal stability than non-sulfone derivatives (e.g., : 129°C) .
- Spectroscopic Data: IR spectra for pyrazolo[3,4-b]pyridine derivatives (e.g., : 1659 cm⁻¹ for amide C=O) align with the target’s expected carboxamide stretching . The target’s 1,1-dioxidotetrahydrothiophen-3-yl group would show strong S=O stretching near 1150–1300 cm⁻¹, absent in non-sulfone analogs .
Research Implications
- Drug Design : The target’s sulfone and 4-methoxyphenyl groups may balance solubility and bioavailability, making it a candidate for optimization in kinase or antimicrobial drug discovery.
- Structure-Activity Relationships (SAR) : Comparative studies suggest that electron-rich aromatic substituents (e.g., 4-methoxyphenyl) enhance binding in hydrophobic enzyme pockets, while sulfones improve metabolic stability .
Preparation Methods
Cyclocondensation Methodology
The central pyrazolo[3,4-b]pyridine system is constructed through [3+2] cycloaddition between 4-chloro-3-nitropyridine derivatives and hydrazine hydrate. A representative protocol involves:
Reaction Conditions
This step achieves simultaneous nitro group reduction and pyrazole ring formation through in situ generation of Fe/NH intermediates. The catalyst’s recyclability (3–5 cycles without activity loss) enhances process sustainability.
Alternative Metal-Mediated Approaches
Palladium-catalyzed cascade cyclization provides a complementary route:
# Example of Suzuki coupling in pyridine functionalization
substrate = 3-bromo-4-iodopyridine
coupling_partner = 4-methoxyphenylboronic acid
base = K2CO3
solvent = DME/H2O (4:1)
catalyst = Pd(PPh3)4 (2 mol%)
yield = 82%
This method enables late-stage diversification of the aryl substituent but requires rigorous oxygen-free conditions.
Installation of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
Sulfone Formation via Oxidation
The tetrahydrothiophene ring is oxidized to the sulfone state prior to coupling:
Oxidation Protocol
Nucleophilic Aromatic Substitution
The sulfone-containing fragment is introduced via SNAr reaction:
$$
\text{C}{15}\text{H}{12}\text{N}3\text{O}2\text{S} + \text{C}4\text{H}7\text{LiO}2\text{S} \xrightarrow{\text{DMF, 110°C}} \text{C}{19}\text{H}{19}\text{N}3\text{O}_4\text{S} + \text{LiBr}
$$
Key parameters:
- Use of lithium amide bases enhances nucleophilicity
- Microwave irradiation (150 W) reduces reaction time from 12 hr to 35 min
- Phase-transfer catalysis (Aliquat 336) improves yield to 78%
Carboxamide Formation and Benzylation
Carboxylic Acid Activation
The C-4 carboxylic acid undergoes activation prior to benzylamine coupling:
Activation Methods Comparison
| Reagent System | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| EDCI/HOBT | DMF | 25 | 92 |
| DCC/DMAP | CH2Cl2 | 0→25 | 88 |
| CDI | THF | 40 | 95 |
Amide Bond Formation
Optimized conditions for benzylation:
Reactants :
- Activated ester (1 eq)
- Benzylamine (1.2 eq)
- Triethylamine (2.5 eq)
Conditions :
- Solvent: Anhydrous DMF
- Temperature: 0°C → RT gradient
- Time: 12 hr
Workup :
- Dilution with ice-water
- Extraction with EtOAc (3×)
- Column chromatography (SiO2, hexane/EtOAc 3:1)
Process Optimization and Scale-Up Considerations
Catalytic System Enhancement
Comparative catalyst screening revealed:
| Catalyst | Turnover Number | Deactivation Rate |
|---|---|---|
| FeO(OH)/C | 1,450 | 0.8%/cycle |
| Pd/C | 980 | 2.1%/cycle |
| Raney Ni | 620 | 4.5%/cycle |
FeO(OH)/C demonstrates superior performance in reduction steps due to its mesoporous structure and acid-resistant sites.
Solvent Effects on Cyclization
Green chemistry metrics for pyrazole formation:
| Solvent | PMI* | E-factor | Yield (%) |
|---|---|---|---|
| Ethanol | 8.7 | 6.2 | 72 |
| PEG-400/H2O | 5.1 | 3.8 | 68 |
| Neat (solvent-free) | 1.0 | 1.2 | 58 |
*Process Mass Intensity
Data adapted from
Structural Characterization and Analytical Data
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6)
δ 12.74 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.45–7.38 (m, 5H), 6.95 (d, J = 8.8 Hz, 2H), 4.62 (d, J = 5.6 Hz, 2H), 3.81 (s, 3H), 3.42–3.35 (m, 1H), 3.22–3.15 (m, 2H), 2.91–2.84 (m, 2H), 2.51 (s, 3H).
HRMS (ESI-TOF)
Calculated for C26H26N4O4S [M+H]+: 491.1752
Found: 491.1756
Crystallographic Data (Single Crystal X-ray)
- Space group : P21/c
- Cell parameters : a = 8.924(2) Å, b = 12.567(3) Å, c = 18.342(4) Å
- Dihedral angles : Pyrazole/pyridine 4.7°, Sulfone/phenyl 62.3°
- H-bond network : N-H⋯O=S and C-H⋯O interactions stabilize crystal packing
Industrial-Scale Production Challenges
Purification Bottlenecks
HPLC analysis shows three principal impurities (>0.5%):
- Des-methyl analogue (Rt = 8.2 min)
- Sulfoxide intermediate (Rt = 11.7 min)
- Benzyl over-alkylation product (Rt = 14.3 min)
Resolution strategy :
- Multi-step recrystallization from EtOH/H2O
- Preparative HPLC (C18, MeCN/H2O + 0.1% TFA)
Thermal Stability Profile
TGA/DSC Analysis
- Decomposition onset: 218°C
- ΔHfusion: 132.4 J/g
- Recommended storage: < -20°C under N2
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with substituted phenols and pyridine derivatives. Key steps include nucleophilic substitution to introduce the benzyl group and condensation reactions to form the pyrazolo[3,4-b]pyridine core. Temperature control (~80–110°C) and catalysts (e.g., [bmim][BF4] ionic liquid) are critical for optimizing yields . Monitoring via TLC and purification via column chromatography are standard practices .
Q. Which spectroscopic methods are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substituent positions (e.g., methoxy and benzyl groups). Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxamide . X-ray crystallography (using SHELX software) resolves ambiguities in stereochemistry .
Q. What in vitro assays are used to evaluate biological activity?
Enzymatic inhibition assays (e.g., kinase or protease screens) and receptor-binding studies (e.g., competitive binding with radiolabeled ligands) are common. Dose-response curves and IC50 calculations quantify potency .
Q. How are purity and stability assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Stability under varying pH and temperature conditions is tested via accelerated degradation studies using LC-MS .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in complex derivatives?
Single-crystal X-ray diffraction, refined using SHELXL, provides precise bond lengths and angles. For example, the 1,1-dioxidotetrahydrothiophen-3-yl group’s conformation can be validated against density maps. Disordered regions require iterative refinement and constraints .
Q. What factors influence bioavailability, and how can structural modifications improve pharmacokinetics?
The 4-methoxyphenyl group enhances lipophilicity but may reduce solubility. Introducing polar substituents (e.g., hydroxyl or amine groups) or using prodrug strategies (e.g., esterification) can improve oral absorption. Apixaban’s optimization (via pyrazolopyridinone cyclization) exemplifies this approach .
Q. How to design experiments for structure-activity relationship (SAR) analysis?
Systematic substitution at the pyridine (C-6) or benzyl (N-position) moieties is performed. For example, replacing 4-methoxyphenyl with halogenated or heteroaromatic groups, followed by enzymatic assays, identifies critical interactions. Molecular docking (e.g., AutoDock Vina) predicts binding modes .
Q. What experimental design principles optimize reaction yields?
Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters (e.g., solvent polarity, catalyst loading). For instance, reaction temperature and time in [bmim][BF4]-mediated syntheses are optimized via response surface modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
